20-Glucoginsenoside RF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

20-Glucoginsenoside RF is a type of ginsenoside, which are the major bioactive constituents of Panax ginseng. Ginsenosides are saponins, a class of chemical compounds known for their diverse pharmacological effects. This compound has been identified as one of the prominent ginsenosides in ginseng, contributing to its medicinal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 20-Glucoginsenoside RF involves the extraction of ginsenosides from Panax ginseng. The process typically includes the following steps:

Extraction: Ginseng roots are dried and powdered, followed by extraction using solvents like ethanol or methanol.

Purification: The extract is then purified using techniques such as column chromatography.

Isolation: Specific ginsenosides, including this compound, are isolated using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. Advanced techniques like ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) are employed to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

20-Glucoginsenoside RF undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

20-Glucoginsenoside RF has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of saponins and their chemical properties.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, immunomodulatory, and antioxidant properties.

Industry: Utilized in the development of health supplements and functional foods.

Wirkmechanismus

The mechanism of action of 20-Glucoginsenoside RF involves its interaction with various molecular targets and pathways:

Immune Modulation: Regulates the balance of immune cells and inhibits the expression of inflammatory cytokines.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Signal Transduction: Modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway

Vergleich Mit ähnlichen Verbindungen

20-Glucoginsenoside RF is compared with other ginsenosides such as:

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Re

Uniqueness

This compound is unique due to its specific molecular structure and distinct pharmacological effects. Unlike other ginsenosides, it has a unique glycosylation pattern that contributes to its specific biological activities .

List of Similar Compounds

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Re

- Ginsenoside Rc

- Ginsenoside Rd

Biologische Aktivität

20-Glucoginsenoside RF, a saponin derived from ginseng, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological effects, focusing on its immunomodulatory, anti-inflammatory, and metabolic properties, supported by recent research findings and case studies.

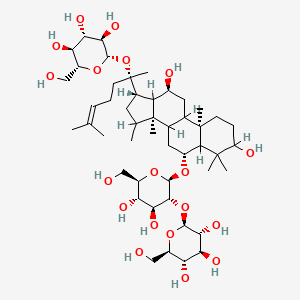

Chemical Structure and Properties

This compound (C48H82O19) is a dammarane-type saponin characterized by its unique glucosyl group at the 20-position. The structural attributes significantly influence its biological activity, including interactions with cellular pathways and receptor systems.

1. Immunomodulatory Effects

Research indicates that this compound exhibits notable immunomodulatory properties. It enhances the proliferation of CD4(+) T-cells and promotes the differentiation of Th1 and Th2 cells, which are crucial for adaptive immune responses. A study demonstrated that treatment with ginsenosides increased the expression of cytokines like IL-2 and IL-4 in murine models, indicating a shift towards a balanced immune response .

Table 1: Summary of Immunomodulatory Effects

| Study | Effect | Mechanism |

|---|---|---|

| Park et al. (2008) | Enhanced CD4(+) T-cell proliferation | Increased expression of CD69 and cytokines |

| Song et al. (2009) | Upregulated Th1 and Th2 responses | Stimulation of IgG production in response to antigens |

| Kim et al. (2007) | Improved splenocyte function post-irradiation | Restoration of mRNA expression for IFN-γ |

2. Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory effects, particularly in macrophage-mediated inflammation. A recent study highlighted that hydration of the double bond in Ginsenoside Rf led to enhanced anti-inflammatory activity against lipopolysaccharide-induced macrophages . This suggests potential therapeutic applications in inflammatory diseases.

Case Study: In Vitro Anti-inflammatory Activity

In vitro assays demonstrated that both Ginsenoside Rf and its hydrated derivative significantly reduced nitric oxide synthesis in macrophages, indicating a decrease in inflammatory mediators . The study utilized various concentrations of the compound, showing a dose-dependent response.

3. Metabolic Effects

The compound also influences metabolic processes, particularly regarding glucose metabolism and endurance exercise. Research revealed that this compound enhances exercise endurance in mice by stimulating mitochondrial biogenesis through activation of AMPK and p38 MAPK signaling pathways .

Table 2: Metabolic Effects on Exercise Endurance

| Parameter | Control Group | G-Rf Treatment |

|---|---|---|

| Swimming Duration (s) | 120 ± 15 | 180 ± 20* |

| ATP Levels (μmol/g) | 10 ± 1 | 15 ± 2* |

| Myoblast Differentiation (%) | 30 ± 5 | 50 ± 7* |

*Statistical significance at p < 0.05 compared to control.

4. Neuroprotective Potential

Emerging evidence suggests that ginsenosides may have neuroprotective effects, potentially beneficial for neurodegenerative diseases. A review indicated that ginsenosides could mitigate oxidative stress and improve cognitive function through various pathways .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R,17S)-3,12-dihydroxy-4,4,10,14,15-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-20(2)10-9-12-47(7,67-43-39(61)36(58)33(55)28(18-50)64-43)24-14-21(3)48(8)23-16-26(41-45(4,5)30(53)11-13-46(41,6)22(23)15-25(52)31(24)48)62-44-40(37(59)34(56)29(19-51)65-44)66-42-38(60)35(57)32(54)27(17-49)63-42/h10,21-44,49-61H,9,11-19H2,1-8H3/t21?,22?,23?,24-,25-,26+,27+,28+,29+,30?,31?,32+,33+,34+,35-,36-,37-,38+,39+,40+,41?,42-,43-,44+,46+,47-,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHFYBWKXJPMMM-MGBLTDNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C1(C3CC(C4C(C(CCC4(C3CC2O)C)O)(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C(C)(CCC=C(C)C)OC7C(C(C(C(O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C[C@@H](C2[C@]1(C3C[C@H](C4[C@@](C3C[C@@H]2O)(CCC(C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)[C@](C)(CCC=C(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68406-27-9 |

Source

|

| Record name | 20-Glucoginsenoside RF | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.